[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the condensation of appropriate pyrazole derivatives with primary amines. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like iodine . The process may also involve steps like cyclocondensation and hydrazone formation .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction could produce amine derivatives .
Scientific Research Applications
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, it may inhibit enzymes critical for the survival of the parasite . The compound’s structure allows it to bind effectively to these targets, disrupting their function and leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carbaldehyde
- 3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its fluorine and methyl groups enhance its binding affinity and selectivity towards molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C14H22FN5 |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-10(2)8-20-9-12(6-17-20)5-16-7-13-11(3)18-19(4)14(13)15/h6,9-10,16H,5,7-8H2,1-4H3 |
InChI Key |
AHYZNVVFRQHCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=CN(N=C2)CC(C)C)F)C |
Origin of Product |
United States |
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